1-[4-(2-Furylcarbonyl)piperazino]-2-butyn-1-one
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Overview
Description
1-[4-(2-Furylcarbonyl)piperazino]-2-butyn-1-one is a synthetic organic compound that has garnered attention in the scientific community due to its unique structure and potential applications. The compound features a piperazine ring substituted with a furylcarbonyl group and a butynone moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Furylcarbonyl)piperazino]-2-butyn-1-one typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Furylcarbonyl Group: The furylcarbonyl group is introduced via a reaction between the piperazine derivative and furfural under acidic conditions.
Addition of the Butynone Moiety: The final step involves the addition of the butynone moiety through a coupling reaction with an appropriate alkyne derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2-Furylcarbonyl)piperazino]-2-butyn-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-[4-(2-Furylcarbonyl)piperazino]-2-butyn-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(2-Furylcarbonyl)piperazino]-2-butyn-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
5-[4-(2-Furylcarbonyl)piperazino]-5-oxo-3-phenylpentanoic acid: Similar structure with a phenylpentanoic acid moiety.
1-(4-(2-Furylcarbonyl)piperazinyl)-3-phenylprop-2-en-1-one: Contains a phenylprop-2-en-1-one group.
Properties
Molecular Formula |
C13H14N2O3 |
---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
1-[4-(furan-2-carbonyl)piperazin-1-yl]but-2-yn-1-one |
InChI |
InChI=1S/C13H14N2O3/c1-2-4-12(16)14-6-8-15(9-7-14)13(17)11-5-3-10-18-11/h3,5,10H,6-9H2,1H3 |
InChI Key |
CILAKUZRABRHNW-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)N1CCN(CC1)C(=O)C2=CC=CO2 |
Origin of Product |
United States |
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